molecular formula C9H17N B077444 (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane CAS No. 13218-09-2

(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane

Cat. No. B077444
CAS RN: 13218-09-2
M. Wt: 139.24 g/mol
InChI Key: IMXCYDBCCRSUJB-JVHMLUBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane, commonly known as DMABCO, is a bicyclic organic compound that has been extensively researched in the field of organic chemistry. DMABCO is a chiral compound, which means that it exists in two enantiomeric forms, namely (2R,6S)-DMABCO and (2S,6R)-DMABCO. The former enantiomer is the one that has been studied extensively due to its interesting stereochemistry and its potential applications in various fields.

Scientific Research Applications

DMABCO has been extensively studied in the field of organic chemistry due to its unique stereochemistry and its potential applications in various fields. DMABCO has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of various natural products. DMABCO has also been studied for its potential applications in drug discovery, as it has been shown to exhibit biological activity against various targets.

Mechanism Of Action

The mechanism of action of DMABCO is not well understood, but it is believed to involve the formation of a complex with the target molecule. The stereochemistry of DMABCO plays a crucial role in its mechanism of action, as the ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-enantiomer has been shown to exhibit different biological activity compared to the (2S,6R)-enantiomer.

Biochemical And Physiological Effects

DMABCO has been shown to exhibit biological activity against various targets, including enzymes, receptors, and ion channels. DMABCO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. DMABCO has also been shown to exhibit activity against the GABA-A receptor, a ligand-gated ion channel that is involved in the regulation of neuronal excitability.

Advantages And Limitations For Lab Experiments

DMABCO has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. DMABCO also has a well-defined stereochemistry, which makes it a useful chiral auxiliary in asymmetric synthesis. However, DMABCO also has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research on DMABCO, including its potential applications in drug discovery and its use as a chiral auxiliary in asymmetric synthesis. DMABCO could also be studied for its potential applications in materials science, as it has been shown to exhibit interesting physical properties. Additionally, further research could be done to elucidate the mechanism of action of DMABCO and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO is a multi-step process that involves the reaction of a bicyclic ketone with an amine. The most common method for the synthesis of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO involves the reaction of 2,5-norbornadiene-2,5-dicarboxylic acid with methylamine in the presence of a catalyst such as triethylamine. The reaction leads to the formation of ((2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane)-DMABCO as a white crystalline solid with a melting point of 136-138°C.

properties

CAS RN

13218-09-2

Product Name

(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C9H17N/c1-7-5-9-3-4-10(7)8(2)6-9/h7-9H,3-6H2,1-2H3/t7-,8+,9?

InChI Key

IMXCYDBCCRSUJB-JVHMLUBASA-N

Isomeric SMILES

C[C@@H]1CC2CCN1[C@H](C2)C

SMILES

CC1CC2CCN1C(C2)C

Canonical SMILES

CC1CC2CCN1C(C2)C

Origin of Product

United States

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